molecular formula C4H5F3N2 B1295714 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole CAS No. 2794-20-9

2-(trifluoromethyl)-4,5-dihydro-1H-imidazole

Cat. No.: B1295714
CAS No.: 2794-20-9
M. Wt: 138.09 g/mol
InChI Key: AJVDOFRZQWMSLK-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4,5-dihydro-1H-imidazole is a heterocyclic organic compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of imidazole with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide, at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic systems, such as palladium or copper catalysts, can enhance the efficiency of the trifluoromethylation reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds .

Scientific Research Applications

2-(Trifluoromethyl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)-4,5-dihydro-1H-imidazole is unique due to its specific trifluoromethylation and hydrogenation, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

2-(trifluoromethyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N2/c5-4(6,7)3-8-1-2-9-3/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVDOFRZQWMSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292456
Record name 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2794-20-9
Record name NSC82757
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4,4-dimethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole crystallizes in the monoclinic system, specifically in the space group P21/n (no. 14). The unit cell dimensions are: a = 10.6224(9) Å, b = 11.8639(9) Å, c = 13.3139(11) Å, and β = 105.903(3)°. The unit cell volume is 1613.6(2) Å3, and it contains 8 molecules (Z = 8). []

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